Phosphorus trifluoride, with the chemical formula PF₃, is a colorless and odorless gas that is highly toxic. It has a molecular weight of approximately 87.97 g/mol and exhibits a bond angle of about 96.3° between its fluorine atoms and phosphorus atom. The compound is known for its ability to bind strongly with iron in hemoglobin, thereby inhibiting oxygen transport in the blood, similar to carbon monoxide . Phosphorus trifluoride hydrolyzes slowly when exposed to water, especially under alkaline conditions, but does not react with glass unless at elevated temperatures .
The following reactions illustrate its reactivity:
The biological activity of phosphorus trifluoride is primarily related to its toxicity. It binds to iron in hemoglobin, preventing oxygen from being transported in the bloodstream. This mechanism is analogous to that of carbon monoxide, making phosphorus trifluoride highly hazardous for inhalation or exposure . Its toxicity levels are comparable to phosgene, necessitating strict safety precautions during handling and use .
Phosphorus trifluoride is typically synthesized through halogen exchange reactions involving phosphorus trichloride (PCl₃) and various fluorides such as hydrogen fluoride (HF), calcium fluoride (CaF₂), or antimony trifluoride (SbF₃). The general reaction can be represented as follows:
This method allows for the efficient production of phosphorus trifluoride under controlled conditions .
Phosphorus trifluoride serves several important roles in chemistry:
Interaction studies involving phosphorus trifluoride focus on its behavior with other chemical species. For instance, it has been shown to form stable complexes with transition metals and can interact with small molecules like hydrogen sulfide and sulfur dioxide under high-pressure conditions . These studies are crucial for understanding the reactivity patterns of phosphorus trifluoride and its potential applications in synthetic chemistry.
Phosphorus trifluoride shares similarities with other phosphorus halides and fluorides. Here is a comparison highlighting its uniqueness:
Compound | Chemical Formula | Toxicity Level | Ligand Properties |
---|---|---|---|
Phosphorus Trichloride | PCl₃ | Moderate | Weak π-acceptor |
Phosphorus Pentafluoride | PF₅ | High | Strong π-acceptor |
Phosphorus Oxyfluoride | POF₃ | Moderate | Moderate π-acceptor |
Phosphorus Trifluoride | PF₃ | Very High | Strong π-acceptor |
Phosphorus trifluoride stands out due to its high toxicity and strong ligand capabilities compared to other phosphorus compounds. Its ability to form stable complexes where carbon monoxide derivatives do not exist further emphasizes its unique position in coordination chemistry .
Phosphorus trifluoride exhibits a trigonal pyramidal molecular geometry with the phosphorus atom at the center surrounded by three fluorine atoms. The F-P-F bond angle is approximately 96.3°, which deviates from the ideal tetrahedral angle due to the presence of a lone pair of electrons on the phosphorus atom. This molecular arrangement gives rise to a dipole moment and influences its reactivity patterns.
Phosphorus trifluoride exists as a gas at standard temperature and pressure, with distinctive physical characteristics that enable its industrial applications.
The compound displays interesting thermodynamic properties, with a gaseous standard enthalpy of formation of -945 kJ/mol (-226 kcal/mol). Its nuclear magnetic resonance characteristics show the phosphorus atom having a chemical shift of 97 ppm (downfield of H₃PO₄).
Phosphorus trifluoride demonstrates selective reactivity patterns that distinguish it from other phosphorus trihalides. It hydrolyzes slowly, particularly at high pH, but shows less hydrolytic sensitivity than phosphorus trichloride. Unlike many fluorine compounds, it does not attack glass except at elevated temperatures, and anhydrous potassium hydroxide can be used to dry it with minimal loss.
With hot metals, PF₃ forms phosphides and fluorides, while it creates addition products (adducts) with Lewis bases such as ammonia. Oxidizing agents like bromine or potassium permanganate readily oxidize PF₃.
The Lewis structure of PF₃ reveals key insights into its bonding behavior and electronic distribution:
This electronic arrangement explains PF₃'s strong π-acceptor properties and its ability to act as a ligand in metal complexes, paralleling carbon monoxide in metal carbonyls.
Phosphorus trifluoride undergoes oxidation to phosphorus(V) species under fluoride-catalyzed conditions. A pivotal study demonstrated that PF₃ reacts with oxalyl chloride (C₂O₂Cl₂) and potassium fluoride (KF) to yield fluorinated phosphorus(V) compounds such as R₃PF₂, R₂PF₃, and RPF₄ [3]. This deoxygenative fluorination (DOF) mechanism bypasses traditional routes requiring hazardous fluorinating agents like xenon difluoride (XeF₂). The reaction proceeds via sequential substitution of oxygen atoms in phosphine oxides (R₃P=O) with fluoride ions, facilitated by KF’s nucleophilic character [3].
The catalytic role of fluoride ions is critical in stabilizing intermediate species. For instance, PF₃ reacts with fluorine donors such as PF₅ to form PF₄⁻ intermediates, as observed in gas-phase studies [7]. This pathway involves nucleophilic attack by F⁻ on PF₃, generating PF₄⁻, which subsequently participates in redox equilibria to yield PF₅ or other P(V) derivatives [7]. Density functional theory (DFT) calculations corroborate the thermodynamic feasibility of these steps, highlighting the lower activation energy for fluoride transfer compared to direct fluorination [3].
A notable example is the synthesis of hexafluorophosphate (PF₆⁻) salts, where PF₃ serves as a precursor. The reaction of PF₃ with excess KF under oxidative conditions produces PF₆⁻ via intermediate PF₅, which is stabilized by fluoride coordination [3]. Such transformations underscore PF₃’s utility in generating stable, high-valent phosphorus fluorides for applications in electrolyte salts and catalysis.
In the gas phase, PF₃ exhibits rich anion-molecule reactivity, particularly with fluoride ions. Mass spectrometry and computational studies reveal that PF₃ reacts with F⁻ to form PF₄⁻ through a nucleophilic substitution mechanism [7]. The reaction follows a bimolecular collision model, where F⁻ attacks the phosphorus center, displacing a fluoride ion and forming a transient pentacoordinate intermediate [7]. This intermediate rapidly loses a fluoride ion to yield PF₄⁻, as shown in the equation:
$$
\text{PF}3 + \text{F}^- \rightarrow \text{PF}4^- \rightarrow \text{PF}_3 + \text{F}^-
$$
The gas-phase reactivity of PF₃ extends to other nucleophiles, such as hydroxide (OH⁻) and amide (NH₂⁻) ions. For example, PF₃ reacts with OH⁻ to form POF₃⁻ via a similar substitution mechanism, albeit with higher activation energy due to the stronger P–F bond [5]. These interactions are highly dependent on the nucleophile’s basicity and the solvent-free environment, which eliminates competing solvation effects [5].
A kinetic study using ion trap mass spectrometry demonstrated that PF₃’s nucleophilic substitution rates correlate with the leaving group’s ability. Fluoride ions, being poor leaving groups, result in slower substitution compared to chloride or bromide ions in analogous phosphorus trihalides [5]. This kinetic behavior underscores the influence of electronegativity and bond strength on PF₃’s gas-phase reactivity.
Phosphorus trifluoride acts as a Lewis acid, forming stable adducts with Lewis bases such as ammonia (NH₃) and tertiary phosphines (PR₃). The coordination chemistry of PF₃ parallels that of carbon monoxide (CO), with both ligands exhibiting strong π-acceptor properties [1]. For instance, PF₃ reacts with ammonia to form the adduct NH₃·PF₃, where the lone pair on nitrogen donates into the vacant phosphorus d-orbital [1]. The stability of such adducts is attributed to synergistic σ-donation and π-backbonding, which strengthen the P–N bond [8].
The structural features of PF₃ adducts have been characterized using X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. In the complex trans-[(Cy₃P)₂PtF(PF₃)][PF₆], PF₃ coordinates to platinum(II) in a square-planar geometry, with a Pt–P bond length of 2.112 Å [4]. This configuration highlights PF₃’s ability to stabilize low-oxidation-state metals, akin to CO in metal carbonyls [4]. Comparative studies with CO derivatives reveal that PF₃ adducts are often more thermally stable, as seen in Pd(PF₃)₄, which lacks a CO analogue [1].
The basicity of the Lewis base significantly influences adduct stability. For example, PF₃ forms weaker adducts with weaker bases like water compared to ammonia, due to reduced σ-donation capacity [1]. This trend is consistent with the Hard-Soft Acid-Base (HSAB) principle, where PF₃ (a soft acid) preferentially binds to soft bases such as phosphines over hard bases like hydroxide [8].
Compressed Gas;Corrosive;Acute Toxic